molecular formula C24H26N6O5 B11474877 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11474877
M. Wt: 478.5 g/mol
InChI Key: XSHGTTHTSBBRBC-UHFFFAOYSA-N
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Description

4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2 in aqueous solution at elevated temperatures.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Halogenated solvents like dichloromethane (CH2Cl2) with appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 4-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell cycle progression, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-methyl-1-[6-(pyrrolidin-1-yl)pyridazin-3-yl]-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C24H26N6O5

Molecular Weight

478.5 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-1-(6-pyrrolidin-1-ylpyridazin-3-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C24H26N6O5/c1-13-20-14(15-10-16(32-2)22-23(21(15)33-3)35-12-34-22)11-19(31)25-24(20)30(28-13)18-7-6-17(26-27-18)29-8-4-5-9-29/h6-7,10,14H,4-5,8-9,11-12H2,1-3H3,(H,25,31)

InChI Key

XSHGTTHTSBBRBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C4C(=C3OC)OCO4)OC)C5=NN=C(C=C5)N6CCCC6

Origin of Product

United States

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